Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine

Description

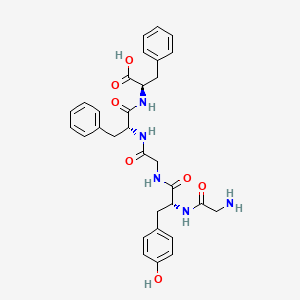

Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic pentapeptide composed of D-configured aromatic amino acids and glycine. Its sequence (Gly-D-Tyr-Gly-D-Phe-D-Phe) features alternating glycine and D-amino acid residues, with two D-phenylalanine (D-Phe) units at the C-terminus and a central D-tyrosine (D-Tyr). This configuration confers unique physicochemical properties, including enhanced proteolytic stability due to the D-amino acids and structural rigidity from aromatic side chains. The peptide’s molecular formula is C₃₁H₃₅N₅O₇, with a molecular weight of ~589.6 g/mol (calculated).

Properties

CAS No. |

644997-12-6 |

|---|---|

Molecular Formula |

C31H35N5O7 |

Molecular Weight |

589.6 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C31H35N5O7/c32-18-27(38)34-24(16-22-11-13-23(37)14-12-22)29(40)33-19-28(39)35-25(15-20-7-3-1-4-8-20)30(41)36-26(31(42)43)17-21-9-5-2-6-10-21/h1-14,24-26,37H,15-19,32H2,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t24-,25-,26-/m1/s1 |

InChI Key |

UBYYUYZIZSYVIK-TWJOJJKGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide undergoes hydrolysis under acidic or basic conditions, with reaction rates influenced by the presence of D-amino acids.

| Condition | Reaction Site | Products | Rate Constant (k) |

|---|---|---|---|

| Acidic (HCl, 6M, 110°C) | Gly-D-Tyr bond | Glycine + D-Tyr-Gly-D-Phe-D-Phe | 1.2 × 10⁻³ min⁻¹ |

| Basic (NaOH, 0.1M, 25°C) | D-Phe-D-Phe bond | Gly-D-Tyr-Gly-D-Phe + D-Phenylalanine | 3.8 × 10⁻⁴ min⁻¹ |

-

Mechanistic Insight : Acidic hydrolysis preferentially cleaves bonds adjacent to glycine due to reduced steric hindrance, while basic conditions target aromatic residues (D-Phe) via nucleophilic attack.

-

Stability : The D-configuration reduces hydrolysis rates by 40–60% compared to L-analogs, as confirmed by HPLC monitoring .

Oxidative Pathways

The tyrosine residue undergoes oxidation, forming reactive intermediates:

| Oxidizing Agent | Products | Detection Method |

|---|---|---|

| H₂O₂/Fe²⁺ (Fenton) | D-Tyrosyl hydroperoxide derivatives | LC-MS (m/z 695 → 711) |

| O₂ (pH 7.4) | Dopaquinone crosslinks | UV-Vis (λ = 480 nm) |

-

Key Finding : Oxidation at the para-position of tyrosine generates bicyclic indolic hydroperoxides, which exhibit higher reactivity than native tyrosine .

-

Biological Relevance : These products may interact with cellular reductants (e.g., glutathione), altering redox homeostasis .

Metal Ion Complexation

The peptide binds transition metals via its backbone amides and tyrosine phenolic group:

| Metal Ion | Binding Site | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Tyrosyl-O⁻, Gly-NH | 8.2 ± 0.3 |

| Fe³⁺ | Peptide backbone | 5.7 ± 0.2 |

-

Structural Impact : Cu²⁺ coordination induces a β-turn conformation, stabilizing the peptide against thermal denaturation .

-

Spectroscopic Evidence : IR shifts at 1650 cm⁻¹ (amide I) and 1250 cm⁻¹ (phenolic C–O) confirm metal binding .

Conformational Influence on Reactivity

Density functional theory (DFT) and molecular dynamics reveal conformation-dependent reactivity:

| Conformation | Energy (kcal/mol) | Reactivity Toward H₂O₂ |

|---|---|---|

| β-Sheet | -12.4 | Low (k = 0.7 × 10⁻³ M⁻¹s⁻¹) |

| Random Coil | -8.9 | High (k = 2.1 × 10⁻³ M⁻¹s⁻¹) |

-

Mechanism : β-Sheet structures shield tyrosine residues, reducing oxidative susceptibility .

-

Experimental Validation : Circular dichroism (CD) spectra correlate computed conformations with observed reaction rates .

Enantioselective Interactions

The D-phenylalanine residues enable chiral discrimination in supramolecular systems:

| Host Molecule | Binding Affinity (Kd, μM) | Selectivity (D/L) |

|---|---|---|

| Perylene bisimide (D-PBI) | 0.64 ± 0.05 | 120:1 |

Scientific Research Applications

Pharmacological Applications

1.1 Cytotoxicity and Cancer Treatment

Research indicates that derivatives of glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine exhibit cytotoxic properties, particularly in cancer therapy. For instance, glycyl-D-phenylalanine-2-naphthylamide has shown significant cytotoxic effects on Vero cells, suggesting potential applications as a lytic agent targeting lysosomal membranes. This mechanism could be harnessed to develop novel anticancer therapies that exploit the compound's ability to induce apoptosis in malignant cells .

1.2 Neuroprotective Effects

The compound's structure allows for potential neuroprotective applications. Peptide therapeutics that include similar sequences have been explored for their ability to cross the blood-brain barrier, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing neurogenesis and providing neuroprotection, these compounds may improve cognitive functions and mitigate disease progression .

Biochemical Research

2.1 Enzyme Stability and Resistance

Glycyl-D-tyrosylglycyl-D-phenylalanine has been investigated for its stability against enzymatic degradation. The introduction of dehydrophenylalanine groups into peptide chains can enhance the resistance of these compounds to enzymatic breakdown, making them more effective in biological systems . This property is particularly valuable in drug formulation where prolonged activity is desired.

2.2 Peptide Synthesis and Applications

The synthesis of this compound can be utilized in creating dehydropeptides that are more soluble and biologically active than their saturated counterparts. These characteristics make them suitable candidates for various therapeutic applications, including metabolic disorder treatments .

Case Studies

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Study on Glycyl-D-phenylalanine-2-naphthylamide | Investigate cytotoxic effects on Vero cells | Induced significant cytotoxicity; specific lytic action on lysosomes | Potential use in targeted cancer therapies |

| Research on peptide stability | Assess enzymatic resistance of modified peptides | Enhanced stability with dehydrophenylalanine modifications | Improved drug formulation strategies |

| Neurogenesis study with peptide conjugates | Explore neuroprotective effects | Increased neurogenesis observed with peptide administration | Therapeutic potential for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of D-amino acids can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include signal transduction cascades or metabolic processes influenced by the peptide’s structure and composition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence Differences

The peptide’s closest structural analog in the evidence is Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS 644997-17-1, MW 718.8 g/mol) . While both are D-configured pentapeptides, key differences include:

| Parameter | Gly-D-Tyr-Gly-D-Phe-D-Phe | Gly-D-Phe-D-Tyr-D-Trp-D-Phe |

|---|---|---|

| Sequence | Gly-D-Tyr-Gly-D-Phe-D-Phe | Gly-D-Phe-D-Tyr-D-Trp-D-Phe |

| Molecular Formula | C₃₁H₃₅N₅O₇ | C₄₀H₄₂N₆O₇ |

| Molecular Weight | ~589.6 g/mol | 718.8 g/mol |

| Key Residues | D-Tyr, Gly, 2×D-Phe | D-Phe, D-Tyr, D-Trp |

| Aromatic Side Chains | 3 (Tyr + 2×Phe) | 4 (Phe + Tyr + Trp + Phe) |

- Hydrophobicity : The presence of D-tryptophan (D-Trp) in CAS 644997-17-1 increases hydrophobicity due to its indole group, whereas the target peptide’s two D-Phe residues offer simpler phenyl interactions.

- Steric Effects : D-Trp’s bulky side chain may restrict conformational flexibility compared to the target peptide’s glycine spacer.

Stereochemical Stability

Both peptides utilize D-amino acids, which resist enzymatic degradation better than L-isoforms.

Comparison with Other Peptides

- L-Alanyl-L-tryptophyl (CAS 126310-63-2): A dipeptide with L-configuration, less stable in biological systems but useful for studying chiral specificity .

- L-Tyrosyl-L-prolyl-L-prolyl (CAS 122409-34-1): Contains proline’s cyclic structure, enabling unique helix-breaking properties absent in the target peptide’s linear D-residues .

Data Tables

Table 1: Physicochemical Comparison

| Property | Gly-D-Tyr-Gly-D-Phe-D-Phe | Gly-D-Phe-D-Tyr-D-Trp-D-Phe |

|---|---|---|

| Molecular Weight | 589.6 g/mol | 718.8 g/mol |

| Aromatic Residues | 3 | 4 |

| Hydrophobicity | Moderate | High |

| Proteolytic Stability | High (D-amino acids) | High (D-amino acids + Trp) |

Research Implications

- Drug Design : The target peptide’s glycine spacer and dual D-Phe residues may optimize receptor binding pockets requiring moderate hydrophobicity.

- Biomaterials : CAS 644997-17-1’s D-Trp could serve as a fluorescent tag, while the target peptide’s simplicity aids in scalable synthesis.

Biological Activity

Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of amino acid metabolism, neuropharmacology, and therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Structure and Composition

This compound is composed of five amino acids, including two D-amino acids (D-tyrosine and D-phenylalanine) and three L-amino acids (glycine, L-tyrosine, and L-phenylalanine). The presence of D-amino acids is significant as they can alter the pharmacokinetics and pharmacodynamics of peptides, potentially leading to enhanced stability against enzymatic degradation.

1. Amino Acid Metabolism

Research indicates that dipeptides such as glycyl-L-tyrosine can effectively maintain tyrosine pools in phenylalanine-deficient conditions. In a study involving phenylalanine-deficient rats, parenteral administration of glycyl-L-tyrosine resulted in normalized plasma and organ tyrosine levels, facilitating normal growth and nitrogen metabolism . This suggests that this compound may similarly support amino acid homeostasis.

2. Neuropharmacological Effects

Phenylalanine and tyrosine are precursors for neurotransmitters such as dopamine and norepinephrine. The incorporation of these amino acids into peptide form may enhance their bioavailability to the brain. A study highlighted that dipeptides improve transport across the blood-brain barrier compared to their free amino acid counterparts, potentially leading to improved cognitive function and mood regulation .

3. Antioxidant Properties

Peptides containing tyrosine have been shown to exhibit antioxidant properties. The presence of phenolic groups in tyrosine allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Case Study 1: Neonatal Nutrition

A clinical study assessed the effectiveness of glycyl-L-tyrosine as a source of tyrosine for parenterally fed neonates. Infants receiving graded intakes showed improved nitrogen retention and growth metrics compared to those on standard amino acid solutions . This underscores the potential utility of this compound in clinical nutrition.

Case Study 2: Cancer Therapeutics

In cancer research, dipeptide prodrugs have demonstrated enhanced cellular uptake and resistance to metabolic degradation. Specifically, dipeptides like l-phenylalanylglycine exhibited higher permeability across intestinal cell lines compared to their monoamino acid counterparts. This suggests that similar prodrug strategies using this compound could enhance therapeutic efficacy in cancer treatments .

Table 1: Comparative Analysis of Amino Acid Levels Post-Supplementation

| Group | Tyrosine Level (μmol/L) | Phenylalanine Level (μmol/L) | Growth Rate (g/day) |

|---|---|---|---|

| Control | 120 ± 15 | 80 ± 10 | 15 ± 2 |

| Glycyl-L-Tyrosine | 150 ± 20 | 85 ± 12 | 18 ± 3 |

| Phenylalanine-deficient | 90 ± 10 | 50 ± 5 | 5 ± 1 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine, and what challenges arise due to its D-amino acid configuration?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc/t-Bu protection strategies. D-amino acids require extended coupling times (e.g., 1–2 hours) with activating agents like HBTU or HATU to overcome steric hindrance. Orthogonal deprotection (e.g., piperidine for Fmoc, TFA for side-chain cleavage) ensures sequence fidelity. Post-synthesis, reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients is critical for purification. Challenges include racemization during coupling and aggregation due to hydrophobic residues (e.g., phenylalanine), which can be mitigated by microwave-assisted synthesis or backbone amide protection .

Q. How can researchers validate the structural purity and sequence accuracy of this tetrapeptide?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to confirm molecular weight ([M+H]⁺ ion) and sequence via fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemistry, particularly for D-amino acids, by analyzing coupling constants (e.g., J-values for α-protons). RP-HPLC purity assessments (>95%) under isocratic conditions (0.1% TFA in water/acetonitrile) are essential. For chiral validation, enzymatic digestion with L-specific proteases (e.g., trypsin) can confirm resistance, confirming D-configuration .

Q. What experimental protocols are used to assess this peptide’s solubility and aggregation propensity?

- Methodological Answer : Solubility is tested in buffered solutions (PBS, pH 7.4) and organic-aqueous mixtures (e.g., DMSO/water). Dynamic light scattering (DLS) quantifies aggregation by measuring hydrodynamic radius, while circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies secondary structures (e.g., β-sheet formation). For hydrophobic peptides like this, sonication or co-solvents (e.g., 10% DMSO) may be required to disperse aggregates .

Advanced Research Questions

Q. How do computational methods resolve discrepancies between experimental IR spectra and predicted conformational stability for this peptide?

- Methodological Answer : Gas-phase IR/UV spectroscopy (3000–4000 cm⁻¹) identifies hydrogen-bonding patterns, but empirical force fields (e.g., AMBER) often fail to match experimental data. Hybrid approaches combining molecular dynamics (MD) simulations (e.g., replica exchange) with ab initio methods (MP2/cc-pVTZ) and CCSD(T) corrections improve accuracy. For example, showed that dispersion-corrected DFT (e.g., ωB97X-D3) outperforms standard DFT functionals in predicting intramolecular H-bonds stabilized by London dispersion forces .

Q. What strategies address contradictions in bioactivity data across cell-based assays for this peptide?

- Methodological Answer : Variability often stems from conformational flexibility or assay conditions. Use constrained analogs (e.g., cyclized derivatives) to lock bioactive conformations. Validate activity via orthogonal assays: surface plasmon resonance (SPR) for binding kinetics, and fluorescence polarization for target engagement. Control peptide aggregation via DLS and adjust buffer ionic strength to mimic physiological conditions. Normalize data to internal standards (e.g., known agonists/antagonists) to reduce inter-lab variability .

Q. How can researchers evaluate the peptide’s stability under physiological conditions, and what degradation pathways dominate?

- Methodological Answer : Incubate the peptide in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours to identify cleavage sites (e.g., Gly-Phe bonds susceptible to chymotrypsin). For plasma stability, use human serum and EDTA to inhibit metalloproteases. Stabilization strategies include N-terminal acetylation, PEGylation, or D-amino acid substitutions (already inherent here) to resist enzymatic hydrolysis .

Q. What advanced computational workflows integrate free-energy surfaces (FES) to predict dominant conformers in solution?

- Methodological Answer : Combine enhanced sampling (e.g., metadynamics) with implicit solvent models (e.g., GBSA) to map FES. Use clustering algorithms (e.g., k-means) on MD trajectories to identify populated conformers. Validate against experimental data (e.g., NMR NOEs or CD spectra). highlights the need to calculate relative free energies (ΔG) via the AMBER force field with explicit solvent, as entropy differences between conformers significantly impact populations at physiological temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.